N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide is a synthetic compound with potential applications in medicinal chemistry. It is characterized by its unique structure, which incorporates a furan ring and a sulfonamide moiety. The compound's specific CAS number is 896328-10-2, and its molecular formula is C21H22N2O6S, with a molecular weight of approximately 430.4742 g/mol .
This compound has been identified in various chemical databases and research articles, highlighting its relevance in the field of organic synthesis and drug development. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
The compound falls under the category of sulfonamides, which are known for their antibacterial properties. Additionally, it contains elements typical of heterocyclic compounds due to the presence of the furan ring. This classification indicates its potential utility in developing new therapeutic agents.
The synthesis of N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide typically involves multi-step organic reactions. The general approach includes:
The reactions are typically conducted under controlled temperatures and may require solvents such as dichloromethane or dimethylformamide to facilitate solubility and reaction kinetics. Purification methods such as recrystallization or chromatography are employed to isolate the final product in high purity.
The molecular structure of N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide can be represented using various structural formulas, including:
Cc1ccc(cc1)S(=O)(=O)C(c1ccco1)CNC(=O)C(=O)NCCc1ccco1This notation encapsulates the arrangement of atoms and bonds within the molecule, indicating functional groups and stereochemistry.
The compound's molecular weight is approximately 430.4742 g/mol, and its empirical formula is C21H22N2O6S. These parameters are crucial for understanding its reactivity and interactions in biological systems.
The compound can participate in various chemical reactions typical of amides and sulfonamides:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or reagents to drive the reaction forward efficiently.
Research indicates that compounds with similar structures can interact with target proteins involved in metabolic pathways, suggesting that N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide may also exhibit similar inhibitory effects on target enzymes or receptors relevant to disease processes.
While specific physical properties such as boiling point and melting point are not readily available for this compound, general characteristics can be inferred based on its molecular structure:
Key chemical properties include:
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(2-methoxyethyl)ethanediamide holds promise in several scientific fields:
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: